molecular formula C15H14N2O3S2 B2407458 Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate CAS No. 1023805-51-7

Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate

Cat. No. B2407458
CAS RN: 1023805-51-7
M. Wt: 334.41
InChI Key: SHAYGVREBHFORW-UHFFFAOYSA-N
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Description

“Methyl 4-methyl-3-(((phenylcarbonylamino)thioxomethyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C15H14N2O3S2 and a molecular weight of 334.41 . It is also known by its IUPAC name, methyl 3- [ (anilinocarbonyl)amino]-4-methyl-2-thiophenecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and its molecular formula. The IUPAC name indicates that it is a methyl ester of a thiophene derivative, with additional functional groups including a phenylcarbonylamino group and a thioxomethylamino group .

Scientific Research Applications

Cyclization and Relative Activities

Methyl 3-amino-2-thiophene carboxylate, a related compound, reacts with orthoesters to produce N-(2-carbomethoxy thienyl) imidates. These imidates, when treated with primary amines and hydrazines, yield [3,2-d]4(3H)thieno-pyrimidinones, providing insights into the mechanism of cyclization and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Antiproliferative Potency and Selectivity

A derivative, methyl-2-amino-5-[2-(4-methoxyphenethyl)]thiophene-3-carboxylate, shows selective inhibition of tumor cell proliferation, including T-lymphoma/leukemia, prostate, renal, CNS, and liver tumor cells. Its antiproliferative potency and selectivity are enhanced by modifying the linker between the 2-amino-3-carboxymethylthiophene and the substituted aryl (Thomas et al., 2014).

Genotoxic and Carcinogenic Potentials

Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate is studied for its genotoxic/mutagenic and carcinogenic potentials. Techniques like the Ames test and Comet assay assess mutagenic and DNA-damaging effects, providing insights into the toxicological profiles of thiophene derivatives (Lepailleur et al., 2014).

Crystal Structure Analysis

The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, stabilized by intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Synthesis and Medicinal Applications

The solvent-free synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates showcases a nucleophilic substitution methodology, potentially relevant for pharmaceutical applications (Krinochkin et al., 2021).

Antibacterial and Antifungal Activity

Methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2, 3, 4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates exhibit significant in vitro antimicrobial and antifungal activities, suggesting their potential in combating bacterial and fungal infections (Bhat, Shalla, & Dongre, 2015).

properties

IUPAC Name

methyl 3-(benzoylcarbamothioylamino)-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c1-9-8-22-12(14(19)20-2)11(9)16-15(21)17-13(18)10-6-4-3-5-7-10/h3-8H,1-2H3,(H2,16,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHAYGVREBHFORW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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